An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1H-imidazole-2-carboxylic Acid
An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1H-imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-imidazole-2-carboxylic acid (CAS No: 16042-26-5) is a heterocyclic compound featuring an imidazole core, a versatile scaffold in medicinal chemistry.[1][2][3][4] The presence of a benzyl group at the N1 position and a carboxylic acid at the C2 position imparts specific physicochemical characteristics that are crucial for its biological activity and pharmacokinetic profile.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its potential biological pathways. This information is intended to support research and development efforts in fields such as drug discovery, where this molecule has shown promise, particularly as an inhibitor of metallo-beta-lactamases and a modulator of inflammatory pathways.[1][5]
Core Physicochemical Properties
The fundamental molecular and physicochemical properties of 1-Benzyl-1H-imidazole-2-carboxylic acid are summarized below. Due to a lack of publicly available experimental data for all parameters, predicted values from reputable computational models (e.g., ChemAxon, ACD/Labs) are included and clearly noted. For comparative purposes, experimental data for structurally related compounds are also provided.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 1-benzyl-1H-imidazole-2-carboxylic acid | - |
| CAS Number | 16042-26-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Canonical SMILES | O=C(O)c1n(Cc2ccccc2)cn1 | - |
Table 2: Quantitative Physicochemical Data
| Property | 1-Benzyl-1H-imidazole-2-carboxylic acid (Predicted) | Related Compound: Imidazole-2-carboxylic acid (Experimental) | Related Compound: 1-Benzyl-1H-imidazole (Experimental) |
| Melting Point (°C) | 180-190 (Estimated) | 198[6] | 68-71[7] |
| Boiling Point (°C) | Decomposes before boiling | Not applicable | 310[7] |
| pKa (Acidic) | 2.5 ± 0.5 (Carboxylic Acid) | - | - |
| pKa (Basic) | 4.0 ± 0.5 (Imidazole Nitrogen) | - | - |
| Aqueous Solubility (logS) | -1.5 to -2.5 | - | - |
| logP (Octanol/Water) | 1.8 ± 0.5 | -0.1 (Computed)[8] | 1.6 (Computed)[9] |
Note: Predicted values are derived from computational algorithms and should be confirmed by experimental methods.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for 1-Benzyl-1H-imidazole-2-carboxylic acid.
Melting Point Determination
The melting point can be determined using a digital melting point apparatus.
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A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rate of 10-15 °C per minute for an initial approximate determination.
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For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) can be determined by potentiometric titration in an aqueous or mixed solvent system.
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A precisely weighed sample of the compound is dissolved in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol).
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The solution is placed in a thermostatted vessel and stirred continuously.
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A calibrated pH electrode is immersed in the solution.
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A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette to titrate the basic imidazole nitrogen.
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After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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The process is repeated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to titrate the carboxylic acid proton.
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The equivalence points are determined from the titration curves (pH vs. volume of titrant), and the pKa values are calculated as the pH at the half-equivalence points.
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.
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A buffer solution (e.g., phosphate buffer, pH 7.4) and n-octanol are mutually saturated by vigorous mixing for 24 hours, followed by separation.
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A known amount of the compound is dissolved in the aqueous or octanolic phase.
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The two phases are combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
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The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
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The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
Biological Activity and Signaling Pathways
1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives have been investigated for their potential to inhibit metallo-β-lactamases and to modulate inflammatory responses through the NF-κB signaling pathway.[1][5]
Metallo-β-lactamase Inhibition Workflow
Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to β-lactam antibiotics. Inhibitors of these enzymes are sought to restore the efficacy of existing antibiotics. The general workflow for identifying and characterizing MBL inhibitors like 1-Benzyl-1H-imidazole-2-carboxylic acid is depicted below.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some imidazole derivatives have been shown to suppress this pathway. A simplified diagram of the canonical NF-κB signaling pathway and a hypothetical point of inhibition by 1-Benzyl-1H-imidazole-2-carboxylic acid is shown below.
Conclusion
1-Benzyl-1H-imidazole-2-carboxylic acid presents a scaffold of significant interest for medicinal chemistry and drug development. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide consolidates the existing knowledge and provides a framework for its further investigation. The provided experimental protocols and pathway diagrams offer practical guidance for researchers working with this and related compounds. The generation of robust experimental data for its melting point, pKa, solubility, and logP will be critical for advancing its development as a potential therapeutic agent.
References
- 1. Buy 1-Benzyl-1H-imidazole-2-carboxylic acid | 16042-26-5 [smolecule.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Benzylimidazole | C10H10N2 | CID 77918 - PubChem [pubchem.ncbi.nlm.nih.gov]
